Product packaging for 2-[(Decylamino)methyl]phenol(Cat. No.:CAS No. 108098-38-0)

2-[(Decylamino)methyl]phenol

Cat. No.: B009443
CAS No.: 108098-38-0
M. Wt: 263.4 g/mol
InChI Key: JGXUWMTXFIOODY-UHFFFAOYSA-N
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Description

2-[(Decylamino)methyl]phenol is a chemical compound of significant interest in industrial and materials science research. As a Mannich base, this compound is characterized by the presence of both phenolic hydroxyl and tertiary amine functional groups within a single molecule, a feature known to be pivotal in applications such as catalysis and polymer science. This compound is primarily investigated for its role as a potential catalyst or accelerator in polymer formulations. Mannich bases analogous to this structure are extensively utilized in the curing of epoxy resins and polyurethanes, where they can act as homopolymerization catalysts or as accelerators to enhance the performance of other curing agents . The structural motif is also employed in the development of corrosion inhibitors, stabilizers for plastics and rubbers, and as additives in lubricants and fuels . The decyl chain incorporated into its structure may impart unique properties, such as modified solubility or surface activity, making it a subject of study for developing specialized coatings, sealants, adhesives, and elastomers . Researchers value this compound for probing structure-activity relationships in the design of new materials and chemical processes. Safety Notice: This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H29NO B009443 2-[(Decylamino)methyl]phenol CAS No. 108098-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(decylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-11-14-18-15-16-12-9-10-13-17(16)19/h9-10,12-13,18-19H,2-8,11,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXUWMTXFIOODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148403
Record name o-Cresol, alpha-(decylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108098-38-0
Record name o-Cresol, alpha-(decylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108098380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Cresol, alpha-(decylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Decylamino Methyl Phenol

Direct Synthetic Pathways to 2-[(Decylamino)methyl]phenol

The principal route for synthesizing this compound is through multicomponent reactions that efficiently assemble the molecule from simpler precursors.

Mannich Condensation Approaches

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group. libretexts.org It involves the condensation of an amine, a carbonyl compound (like formaldehyde), and a nucleophile. numberanalytics.comwikipedia.org This reaction is instrumental in creating β-amino carbonyl compounds, known as Mannich bases. wikipedia.org

The synthesis of this compound is achieved through the Mannich reaction involving phenol (B47542), formaldehyde (B43269), and decylamine (B41302). chemsrc.com In this three-component reaction, formaldehyde reacts with decylamine to form an electrophilic iminium ion. Subsequently, the electron-rich phenol attacks the iminium ion, leading to the formation of the aminomethylated product. wikipedia.orgyoutube.com The reaction typically favors substitution at the ortho position of the phenolic hydroxyl group due to its directing effect.

Achieving high yields and selectivity in Mannich reactions is critically dependent on the optimization of reaction conditions. Key parameters that influence the outcome include the choice of catalysts, solvents, temperature, and pressure. numberanalytics.com For instance, polar solvents such as water and alcohols can facilitate the reaction by stabilizing the transition state. numberanalytics.com The stoichiometric ratios of the reactants and the reaction time also require careful monitoring to maximize the yield of the desired product. In some cases, adjusting the pH to a basic range of 8–9 and maintaining a controlled temperature between 60–70°C have been shown to be effective.

The efficiency and selectivity of the Mannich reaction can be significantly improved through the use of catalysts. Both acid and base catalysis are commonly employed. numberanalytics.com Acids facilitate the formation of the iminium ion, while bases can promote the formation of the phenolate (B1203915) ion, increasing its nucleophilicity. numberanalytics.comwikipedia.org

Recent advancements have focused on the development of more sophisticated catalytic systems. Lewis acids, such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂), and Brønsted acids, like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), are effective catalysts. numberanalytics.com Furthermore, the use of chiral catalysts, including proline and its derivatives, can induce asymmetry in the reaction, leading to the formation of enantiomerically enriched products. numberanalytics.comwikipedia.orgnumberanalytics.com Solvent-free conditions catalyzed by reagents like zinc iodide (ZnI₂) have also been shown to provide excellent yields with simpler work-up procedures. sharif.edu Another approach involves the use of cesium carbonate (Cs₂CO₃) or aqueous cesium hydroxide (B78521) (CsOH) which facilitates the reaction by forming a cesium iminodiacetate (B1231623) intermediate. nsf.gov

Table 1: Catalysts in Mannich Reactions

Catalyst Type Examples Role in Reaction
Lewis Acids AlCl₃, ZnCl₂ Activate carbonyl compounds numberanalytics.com
Brønsted Acids HCl, H₂SO₄ Protonate the amine and facilitate iminium ion formation numberanalytics.com
Bases KOH, Cs₂CO₃ Deprotonate phenol to enhance nucleophilicity nsf.gov

| Organocatalysts | Proline, (S)-proline | Induce enantioselectivity libretexts.orgwikipedia.orgnumberanalytics.com |

Optimization of Reaction Parameters for Yield and Selectivity

Microwave-Assisted Synthesis of Aminomethylphenols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. ajrconline.org This method offers several advantages over conventional heating, including significantly reduced reaction times, improved yields, and often cleaner reaction profiles. ajrconline.orgnih.gov The application of microwave irradiation to the Mannich reaction for the synthesis of aminomethylphenols has been shown to be highly effective. mdpi.com For instance, reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. nih.govresearchgate.net This rapid and efficient heating can lead to higher product purity and is considered a green chemistry approach due to reduced energy consumption and solvent use. ajrconline.org

Derivatization and Functionalization of this compound and its Phenolic Analogues

The chemical structure of this compound offers multiple sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. The phenolic hydroxyl group and the secondary amine are the primary functional groups targeted for derivatization.

Derivatization is a common strategy to enhance the properties of a molecule for specific applications, such as improving its performance in gas chromatography (GC) analysis by increasing volatility and reducing peak tailing. gcms.czjfda-online.com Common derivatization reactions for phenols and amines include:

Acylation: Reaction with acylating reagents like perfluoroacid anhydrides to form stable ester and amide derivatives. gcms.cz

Alkylation/Esterification: The phenolic hydroxyl group can be converted into an ether or ester. For example, esterification with an alcohol is a popular method to produce stable alkyl esters. gcms.cz

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS), are used to convert active hydrogens on alcohols, phenols, and amines into trimethylsilyl (B98337) (TMS) ethers and amines.

The functionalization of aminomethylphenols can also involve more complex transformations. For instance, they can react with other molecules to form new classes of compounds, such as N,O-Iminoboronates through reaction with 2-ABBA derivatives. ulisboa.pt Additionally, the aromatic ring can undergo further substitution reactions, although the existing substituents will influence the position of new functional groups. The catalytic oxidation of 2-aminomethylphenols has also been explored, indicating another pathway for functionalization. lookchem.com

Table 2: Common Derivatization Reactions for Phenols and Amines

Derivatization Method Reagent Type Functional Group Formed
Acylation Perfluoroacid anhydrides Fluoroacyl esters/amides gcms.cz
Alkylation/Esterification Alcohols, Alkyl halides Ethers, Esters gcms.cz

| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) ethers/amines |

Modifications of the Alkylamino Side Chain

The secondary amine of the decylamino side chain is a key site for further functionalization. Common transformations include N-dealkylation and conversion to amides.

N-Dealkylation: The removal of the decyl group from the nitrogen atom, a process known as N-dealkylation, can be achieved through various methods. Oxidative N-dealkylation is a common metabolic pathway for many amine-containing compounds in biological systems, often catalyzed by cytochrome P450 enzymes. nih.govmdpi.comsemanticscholar.org In a laboratory setting, chemical methods for N-dealkylation can be employed. These often involve multi-step procedures, for instance, using chloroformates followed by hydrolysis. nih.gov

Conversion to Amides: The secondary amine can readily react with acyl chlorides to form N-substituted amides. cognitoedu.orgpearson.comchemistrystudent.comfishersci.it This nucleophilic addition-elimination reaction is a standard method for creating amide bonds and can be applied to modify the properties of this compound. The reaction typically proceeds at room temperature in an aprotic solvent, often in the presence of a base to neutralize the HCl byproduct. fishersci.it

Transformation Reagents Product Type
N-Dealkylation (Chemical)e.g., Phenyl chloroformate, then hydrolysisPrimary amine (2-(aminomethyl)phenol)
Amide FormationAcyl chloride (R-COCl)N-decyl-N-(2-hydroxybenzyl)amide

Hofmann Elimination: Another potential transformation of the alkylamino group is the Hofmann elimination. byjus.comwikipedia.orgtestbook.com This reaction involves the exhaustive methylation of the amine with excess methyl iodide to form a quaternary ammonium (B1175870) salt. Subsequent treatment with a strong base, such as silver oxide, leads to an elimination reaction to form an alkene and a tertiary amine. byjus.comwikipedia.org The Hofmann rule predicts that the least substituted alkene will be the major product. testbook.com

Substituent Effects on Aromatic Ring Transformations

The hydroxyl (-OH) and the aminomethyl (-CH₂NHR) groups on the aromatic ring of this compound are both activating groups that direct incoming electrophiles to the ortho and para positions. byjus.com

Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl group significantly increases the electron density of the benzene (B151609) ring, making it highly susceptible to electrophilic attack. byjus.com The aminomethyl group also contributes to this activation. Consequently, electrophilic substitution reactions such as halogenation and nitration occur more readily than with benzene itself. byjus.com

Halogenation: Due to the highly activating effect of the hydroxyl group, phenols undergo halogenation even in the absence of a Lewis acid catalyst. byjus.com For example, reaction with bromine water can lead to the formation of polybrominated products. byjus.com To achieve monobromination, milder conditions, such as using bromine in a less polar solvent at low temperatures, are required. byjus.com The incoming bromine atom will be directed to the positions ortho and para to the hydroxyl group.

Nitration: The nitration of phenols can also be achieved under milder conditions compared to benzene. byjus.com Treatment with dilute nitric acid at low temperatures can yield a mixture of ortho- and para-nitrophenols. byjus.com The presence of the bulky decylaminomethyl group at the ortho position may influence the regioselectivity of these substitution reactions due to steric hindrance.

Electrophilic Substitution Reagents Expected Major Products
Bromination (mild conditions)Br₂ in a non-polar solvent4-Bromo-2-[(decylamino)methyl]phenol and 6-Bromo-2-[(decylamino)methyl]phenol
Nitration (mild conditions)Dilute HNO₃4-Nitro-2-[(decylamino)methyl]phenol and 6-Nitro-2-[(decylamino)methyl]phenol

Coordination Chemistry of 2 Decylamino Methyl Phenol and Its Derivatives

Ligand Properties and Chelation Characteristics of Aminomethylphenols

Aminomethylphenols are a class of organic compounds that feature both an amino group and a phenolic hydroxyl group attached to a benzene (B151609) ring, separated by a methylene (B1212753) bridge. This structural arrangement provides them with excellent properties as ligands in coordination chemistry.

Donor Atom Capabilities (Phenolic Oxygen, Amine Nitrogen)

The coordination potential of aminomethylphenol ligands stems from the presence of two key donor atoms: the oxygen of the phenolic group and the nitrogen of the amine group. libretexts.org Both atoms possess lone pairs of electrons that they can donate to a metal center, acting as Lewis bases to form coordinate covalent bonds. libretexts.orgdacollege.org The phenolic oxygen, upon deprotonation, becomes a negatively charged donor, which can form strong bonds with metal ions. The amine nitrogen, being neutral, also readily participates in coordination. This dual-donor capability allows aminomethylphenols to act as bidentate ligands, meaning they can bind to a metal ion at two distinct points. libretexts.orglibretexts.org

Chelate Ring Formation and Stability

When a bidentate or polydentate ligand binds to a central metal ion, it forms a ring-like structure known as a chelate ring. libretexts.orglibretexts.orgebsco.com This process is called chelation. In the case of aminomethylphenols, the coordination of both the phenolic oxygen and the amine nitrogen to the same metal ion results in the formation of a stable chelate ring. libretexts.orglibretexts.org The formation of these rings is thermodynamically favorable, a phenomenon known as the chelate effect. libretexts.orglibretexts.orgnumberanalytics.com This effect leads to chelate complexes being significantly more stable than complexes formed with comparable monodentate ligands (ligands that bind at only one point). libretexts.orglibretexts.orgnumberanalytics.com The increased stability is largely due to a favorable increase in entropy upon chelation. numberanalytics.com Generally, five- or six-membered chelate rings exhibit the greatest stability due to minimal ring strain. shivajichk.ac.in

Synthesis and Characterization of Metal Complexes

The ability of 2-[(decylamino)methyl]phenol and its derivatives to form stable complexes has led to the synthesis and characterization of a variety of metal-ligand adducts, particularly with transition metals.

Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Fe(III))

Researchers have successfully synthesized complexes of aminomethylphenol-type ligands with a range of transition metals, including copper(II), nickel(II), cobalt(II), and iron(III). ekb.egnih.gov The synthesis typically involves the reaction of a metal salt (e.g., chloride or nitrate) with the aminomethylphenol ligand in a suitable solvent. jptcp.comjmchemsci.com The resulting complexes often exhibit distinct colors and magnetic properties, which are dependent on the specific metal ion and its coordination environment. atlanticoer-relatlantique.ca For instance, Schiff base complexes derived from similar phenolic and amine-containing precursors have been shown to form stable complexes with these metal ions. ekb.egnih.gov

Stoichiometry and Coordination Geometries of Metal-Ligand Adducts

The stoichiometry of the resulting metal-ligand adducts, which describes the ratio of metal ions to ligands, can vary. Common stoichiometries for bidentate ligands like aminomethylphenols are 1:1 and 1:2 (metal:ligand). ekb.egresearchgate.net The coordination geometry of the complex, which is the spatial arrangement of the ligands around the central metal ion, is influenced by factors such as the size of the metal ion, its oxidation state, and the nature of the ligands. dacollege.orgchemrevise.org Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. grafiati.comuokerbala.edu.iq For example, Ni(II) complexes with related Schiff base ligands have been observed to adopt square planar or tetrahedral geometries, while Co(II) complexes can be tetrahedral or octahedral. grafiati.com The specific geometry plays a crucial role in determining the physical and chemical properties of the complex.

Analytical Techniques for Complex Characterization

A suite of analytical techniques is employed to fully characterize the synthesized metal complexes and confirm their structure and composition. jptcp.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ligand and to determine which of these groups are involved in coordination to the metal ion. ekb.egjptcp.com Changes in the vibrational frequencies of the phenolic O-H and the amine N-H bonds upon complexation provide direct evidence of their involvement in bonding. jptcp.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are influenced by the coordination geometry and the nature of the metal-ligand bonds. scirp.org The absorption bands observed in the UV-Vis spectrum can help in deducing the geometry of the complex. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, can be used to elucidate the structure of diamagnetic complexes in solution. researchgate.net Shifts in the resonance signals of the ligand upon coordination can provide insights into the binding sites. researchgate.net

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the empirical formula of the complex by measuring the percentage composition of elements such as carbon, hydrogen, and nitrogen. ekb.egjptcp.com This data is crucial for confirming the stoichiometry of the metal-ligand adduct. ekb.egjptcp.com

Structure-Property Relationships in Aminomethylphenol Coordination Compounds

The properties of coordination compounds derived from this compound and its analogues are intrinsically linked to their structural characteristics. The interplay between the metal ion, the ligand's denticity, the resulting coordination geometry, and the influence of substituents dictates the magnetic, catalytic, and electronic properties of the final complex.

A critical structural feature of aminomethylphenol ligands is the ability of the phenolate (B1203915) oxygen to act as a bridging ligand between two or more metal centers. This often leads to the self-assembly of mononuclear species into dinuclear or polynuclear complexes in solution nih.gov. This bridging capability allows for the formation of [M₂(L-H)₂]²⁺ type structures, where L-H⁻ represents the deprotonated aminomethylphenol ligand nih.gov. The distance between the metal centers in these polynuclear complexes is a crucial parameter that governs magnetic interactions. For instance, studies on dinuclear nickel(II) and copper(II) complexes with related phenolic ligands have demonstrated the presence of antiferromagnetic coupling between the metal ions, a property directly resulting from the close proximity of the metals facilitated by the phenolate bridge nih.govnih.gov.

The coordination geometry around the metal center is another determining factor for the compound's properties. Nickel(II) complexes with N3O-donor tripodal aminomethylphenol ligands have been shown to adopt different geometries, such as octahedral and five-coordinate trigonal bipyramidal, depending on the steric hindrance introduced by substituents on the ligand researchgate.net. For example, a complex with less steric hindrance might adopt a six-coordinate octahedral geometry by incorporating a water molecule, while a bulkier ligand system could force a five-coordinate geometry researchgate.net. These geometric variations directly impact the electronic structure and stability of the complex, which in turn influences its reactivity and the stability of its oxidized forms, such as phenoxyl radicals researchgate.net.

Furthermore, the specific arrangement of ligands can result in different isomers, such as cis and trans isomers in square planar or octahedral complexes, which can have vastly different physical and biological properties libretexts.org. The catalytic activity of aminomethylphenol coordination compounds is also highly structure-dependent. Molybdenum(VI) and manganese complexes with related phenol-based ligands have been shown to be effective catalysts for oxidation and hydrolysis reactions, respectively rsc.orgnih.govnih.gov. The efficiency and selectivity of these catalysts are governed by the accessibility of the metal's active site, which is controlled by the ligand's structure.

Table 1: Correlation between Structure and Properties in Aminomethylphenol-type Complexes This table is generated based on data from related aminomethylphenol compounds.

Structural Feature Resulting Property Example System Citation(s)
Phenolate Bridging Formation of dinuclear/polynuclear complexes; Antiferromagnetic coupling [Cu₂(L-H)₂]²⁺, [Ni₂(L-H)₂]²⁺ nih.gov
Coordination Geometry (Octahedral vs. Trigonal Bipyramidal) Influences electronic spectra and redox potential Ni(II) complexes with N3O-donor tripodal ligands researchgate.net
Ligand Substituents (Steric Hindrance) Determines coordination number and geometry Zn(II) complexes with pyridylmethyl-substituted aminophenol ligands researchgate.net
Tridentate Ligand Coordination Catalytic oxotransfer activity cis-dioxomolybdenum(VI) complexes rsc.orgnih.gov

Supramolecular Interactions within Metal Complexes

Beyond the primary coordination bonds between the metal ion and the ligand, supramolecular interactions play a crucial role in defining the solid-state architecture and properties of this compound metal complexes. These non-covalent forces, including hydrogen bonding, π-π stacking, and van der Waals forces, dictate the packing of molecules in the crystal lattice and can lead to the formation of higher-order structures with unique characteristics rsc.org.

Hydrogen bonding is a prevalent interaction in these systems. It can occur intramolecularly, for instance, between the amine group and the phenolate oxygen of the ligand, which can help to stabilize the coordination sphere researchgate.net. More commonly, intermolecular hydrogen bonds are observed, often involving coordinated solvent molecules (like water), counter-ions, or the N-H group of the aminomethyl arm connecting one complex unit to another. These interactions can link individual complexes into one-, two-, or three-dimensional networks.

The long alkyl chain of the decyl group in this compound introduces significant van der Waals forces. These hydrophobic interactions can lead to the segregation of the aliphatic chains and the polar coordination heads in the solid state, potentially inducing lamellar or other organized structures. In solution, this amphiphilic character, combining a polar metal-ligand head with a nonpolar hydrocarbon tail, can result in the formation of micelles or vesicles, a property studied in related long-chain "metallosurfactants" researchgate.net. The self-assembly driven by these weak interactions is a key feature in the supramolecular chemistry of such complexes nih.gov. The combination of these varied non-covalent interactions allows for the construction of complex supramolecular architectures from relatively simple building blocks researchgate.net.

Table 2: Supramolecular Interactions in Aminomethylphenol-type Metal Complexes This table is generated based on data from related aminomethylphenol compounds.

Interaction Type Description Consequence Example System Citation(s)
Hydrogen Bonding Between N-H, O-H groups, coordinated water, and counter-ions. Formation of extended 1D, 2D, or 3D networks; stabilization of crystal lattice. Uranyl complexes with aminophenol-type ligands. researchgate.net
π-π Stacking Attraction between aromatic rings of adjacent phenol (B47542) groups. Contributes to crystal packing and stability. Porphyrin-amino acid adducts. nih.gov
van der Waals Forces Hydrophobic interactions between long alkyl chains (e.g., decyl). Promotes self-assembly, potential for micelle/vesicle formation (amphiphilic behavior). Ni(II) and Cu(II) metallosurfactants with octadecyl chains. researchgate.net

Applications in Advanced Materials and Polymer Science

Precursor for Polymeric Materials

As a substituted phenol (B47542), 2-[(Decylamino)methyl]phenol can be integrated into various polymer backbones, introducing specific functionalities that modify the final properties of the material.

Phenol-formaldehyde (PF) resins are synthetic polymers created through the reaction of phenol with formaldehyde (B43269). wikipedia.org The reaction typically proceeds via a step-growth polymerization, which can be catalyzed by either an acid or a base. wikipedia.org In the initial stage, formaldehyde reacts at the ortho and para positions of the phenol ring to form hydroxymethyl phenols. wikipedia.org Subsequent heating causes these intermediates to crosslink, eliminating water to form a rigid three-dimensional network of methylene (B1212753) and ether bridges. wikipedia.org

This compound, as a Mannich base, is a pre-synthesized product of phenol, formaldehyde, and an amine (decylamine). chemsrc.com It can be directly incorporated into PF resin systems in several ways:

As a Monomer: It can act as a phenolic monomer. The presence of the bulky (decylamino)methyl group at the ortho position sterically hinders one reactive site, but the para position remains available for polymerization with formaldehyde, leading to the formation of linear or branched polymer chains.

As a Crosslinking Modifier: The tertiary amine within the molecule can influence the curing process of PF resins. In base-catalyzed systems, the amine can affect the reaction pH and kinetics. wikipedia.org The entire molecule can be incorporated into the resin network, and the long decyl chain becomes a permanent part of the structure. This internal plasticization can enhance flexibility and impact resistance in the otherwise brittle thermoset.

As a Reactive Additive: The phenolic hydroxyl group allows it to react and bond with the PF resin matrix. The crosslinking mechanism involves the reaction of the phenolic hydroxyl with methylol groups from the resin or with other phenol molecules, while the decylamino group can provide sites for further chemical modification or influence interfacial properties in composites. Studies on model compounds show that phenolic resins crosslink by forming chroman and methylene-bridged structures. researchgate.net The integration of this compound would introduce these linkages while embedding the functional side group.

The incorporation of this compound can, therefore, be used to tailor the mechanical properties, hydrophobicity, and chemical resistance of the final resin product.

Poly(phenylene oxide) (PPO), a high-performance thermoplastic, is commercially synthesized through the oxidative coupling polymerization of 2,6-dimethylphenol (B121312). mdpi.comuc.edu A key aspect of PPO chemistry is the ability to modify its properties by copolymerizing 2,6-dimethylphenol with other functionalized phenols. researchgate.net This approach allows for the synthesis of PPO analogues with tailored characteristics.

During the standard synthesis of PPO, Mannich base-type end groups can sometimes form as a result of side reactions involving the amine catalyst. mdpi.comresearchgate.net These end groups are noted to have lower reactivity compared to the standard phenolic hydroxyl end groups. mdpi.comresearchgate.net This inherent connection to Mannich base chemistry suggests a more deliberate application.

This compound could serve as a comonomer in the oxidative coupling polymerization process alongside 2,6-dimethylphenol. This would result in a PPO analogue featuring pendant (decylamino)methyl groups along the polymer backbone. The potential benefits of such a modification include:

Improved Solubility: The long, flexible decyl chains could disrupt chain packing and improve the solubility of the rigid PPO backbone in a wider range of organic solvents.

Internal Plasticization: The decyl groups could act as internal plasticizers, potentially lowering the glass transition temperature and improving the processability of the resulting polymer. researchgate.net

Functional Handles: The amino group provides a reactive site for post-polymerization modification, such as quaternization to introduce ionic groups or reaction with other polymers to form graft copolymers.

Enhanced Adhesion and Compatibility: The polar amine and nonpolar alkyl chain could improve adhesion to various substrates and enhance compatibility in polymer blends.

Research has demonstrated the successful copolymerization of 2,6-dimethylphenol with other functional monomers containing hydroxyl and amino groups to create functionalized PPO derivatives. researchgate.net Applying this strategy to this compound offers a direct route to novel PPO-based materials.

Role in Phenol-Formaldehyde Resin Chemistry (e.g., Crosslinking Mechanisms)

Integration into Supramolecular Polymer Systems

Supramolecular chemistry focuses on creating complex, functional assemblies through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. supramolecularevans.comnumberanalytics.com The amphiphilic nature of this compound makes it an excellent candidate for designing such systems.

Amphiphilic molecules, which contain both hydrophilic and hydrophobic segments, can spontaneously organize in solution to form ordered structures. mdpi.com this compound is a classic amphiphile:

Hydrophilic Head: The phenolic hydroxyl and amino groups are polar and capable of forming hydrogen bonds.

Hydrophobic Tail: The ten-carbon decyl chain is nonpolar and hydrophobic.

When introduced into a polar solvent like water, polymers incorporating this monomer are expected to self-assemble into core-shell nanostructures, such as micelles or vesicles. mdpi.com In this arrangement, the hydrophobic decyl tails would aggregate to form a core that minimizes contact with water, while the hydrophilic phenolic and amino groups would form a shell at the interface with the aqueous environment. mdpi.com This self-assembly is a foundational step in creating hierarchical structures, where these initial nano-assemblies can further organize into larger, more complex arrangements. mdpi.com

Stimuli-responsive, or "smart," polymers undergo significant changes in their physical or chemical properties in response to small external triggers. nih.gov Polymers derived from this compound are inherently poised to respond to changes in both pH and temperature.

pH-Responsiveness: The molecule contains two pH-sensitive groups. The tertiary amine is basic and will become protonated (positively charged) under acidic conditions. The phenolic hydroxyl group is weakly acidic and will become deprotonated (negatively charged) under basic conditions. Incorporating this monomer into a polymer would create a material that can change its conformation, solubility, and charge in response to the surrounding pH. nih.govnih.gov

Thermo-Responsiveness: Hydrogen bonding involving phenolic units is temperature-dependent. rsc.org In a polymer system, heating can weaken these hydrogen bonds, leading to a phase transition, a phenomenon observed in some phenolic-based polymers. rsc.org This could manifest as a lower critical solution temperature (LCST), where the polymer is soluble at lower temperatures but becomes insoluble and precipitates as the temperature rises. Metal-phenolic networks have also been shown to exhibit thermoresponsive behavior, where capsule size and permeability can be controlled by temperature. acs.org

The combination of these properties could lead to dual-responsive systems, where both pH and temperature can be used to control the material's behavior for applications in controlled release or smart coatings.

Self-Assembly and Hierarchical Structures

Novel Materials Development

The unique combination of functionalities in this compound opens avenues for the development of various novel materials. Its role as a Mannich base makes it a valuable intermediate for synthesizing other complex molecules and polymers. researchgate.netgoogle.com For instance, it can be used to create specialized ligands for metal complexes or as a building block for polyamines. ossila.com

The introduction of the decylamino-methyl group onto a phenol ring provides a molecular-level tool for modifying material properties. In polymer composites, it could function as a coupling agent, improving the interface between organic polymer matrices and inorganic fillers. The long alkyl chain enhances compatibility with nonpolar materials, while the polar phenol and amine groups can bond with or adhere to filler surfaces. This could lead to composites with enhanced mechanical strength and thermal stability.

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key identifiers and properties of the compound.

PropertyValueReference
IUPAC Name This compound
CAS Number 108098-38-0 chemsrc.com
Molecular Formula C₁₇H₂₉NO chemsrc.com
Molecular Weight 263.42 g/mol chemsrc.com
Boiling Point 375.6 °C at 760 mmHg chemsrc.com
Density 0.947 g/cm³ chemsrc.com

Table 2: Potential Effects of Incorporating this compound into Polymer Systems This table outlines the functional contributions of the compound when used as a monomer or additive in polymer science.

Polymer SystemRole of this compoundPotential Effect on Material Properties
Phenol-Formaldehyde Resins Monomer / Crosslinking ModifierIncreased flexibility, enhanced hydrophobicity, modified cure kinetics. wikipedia.orgresearchgate.net
Poly(phenylene oxide) ComonomerImproved solubility, internal plasticization, provides sites for post-polymerization modification. mdpi.comresearchgate.net
Supramolecular Polymers Amphiphilic Building BlockEnables self-assembly into core-shell nanostructures (e.g., micelles). mdpi.com
Stimuli-Responsive Systems Functional MonomerImparts dual pH and temperature sensitivity. nih.govrsc.orgacs.org
Polymer Composites Coupling Agent / AdditiveEnhanced interfacial adhesion, improved compatibility between matrix and fillers.

Semiconducting Materials Derived from Aminomethylphenol Metal Complexes

The field of organic and metal-organic electronics is actively exploring new compounds that offer tunable properties for applications in sensors, transistors, and optoelectronic devices. scilit.com Aminomethylphenols, as a class of ligands, can form stable complexes with various transition metals. These metal-organic complexes often exhibit unique electronic properties, including semiconductivity, which arise from the interplay between the d-orbitals of the central metal ion and the π-systems of the organic ligands. scilit.comresearchgate.net

Research into Schiff bases and related aminophenol derivatives complexed with metals such as copper(II), nickel(II), cobalt(II), and manganese(II) has demonstrated that these materials can behave as semiconductors. researchgate.net The coordination of the ligand to the metal ion, typically through the phenolic oxygen and the amine nitrogen, creates a chelate structure that facilitates charge transport. The electrical conductivity and activation energy of these materials are highly dependent on the molecular structure of the ligand and the nature of the metal ion.

While specific research on the semiconducting properties of this compound metal complexes is not extensively detailed in the available literature, its structural features strongly suggest its potential in this area. The aminomethylphenol group provides the necessary coordination sites for metal chelation. The long decyl (C10H21) chain introduces a significant structural element that can influence the solid-state packing of the complex, potentially promoting ordered arrangements favorable for charge transport and enhancing solubility in organic solvents for solution-based processing. It is anticipated that complexes with metals like Cu(II), Co(II), and Ni(II) would exhibit semiconducting behavior analogous to other studied aminophenol complexes. researchgate.netnih.gov

Table 1: Representative Electrical Properties of Analogous Aminophenol/Schiff Base Metal Complexes This table presents typical data found for related metal complexes to illustrate the expected properties, as specific data for this compound complexes is not available.

Metal Complex TypeMetal IonSuggested GeometryMagnetic Moment (B.M.)Conductivity Behavior
Aminophenol-derived Schiff BaseMn(II)Tetrahedral5.09Semiconducting researchgate.net
Aminophenol-derived Schiff BaseCo(II)Tetrahedral2.14Semiconducting researchgate.net
Aminophenol-derived Schiff BaseNi(II)Square-PlanarDiamagneticSemiconducting researchgate.net
Aminophenol-derived Schiff BaseCu(II)Square-Planar1.82Semiconducting researchgate.net
Resdiacetophenone-derived Schiff BaseVO(IV)Not SpecifiedNot SpecifiedSemiconducting

Functional Nanocomposites

Functional nanocomposites are materials where nanoparticles are dispersed within a polymer matrix to achieve synergistic properties that are not present in the individual components. researchgate.netresearchgate.net The performance of these composites heavily relies on the compatibility between the nanoparticle filler and the polymer matrix, as well as the quality of their dispersion. Agglomeration of nanoparticles can degrade mechanical and functional properties.

This compound offers potential in the fabrication of functional nanocomposites through two primary mechanisms: as a surface modification agent for nanoparticles or as a comonomer/additive in the polymer matrix.

Surface Functionalization of Nanoparticles: The aminomethylphenol group can act as a robust anchoring group to the surface of inorganic nanoparticles like silica (B1680970) (SiO2), titania (TiO2), or other metal oxides. This interaction can occur through the hydroxyl group. Once anchored, the outward-facing long decyl chain provides a hydrophobic, sterically-hindering layer around the nanoparticle. This layer prevents the nanoparticles from agglomerating and significantly improves their dispersibility within a non-polar or moderately polar polymer matrix (e.g., polyethylene, polypropylene, or epoxy resins). flinders.edu.auacs.org This leads to enhanced mechanical strength and tailored optical or electrical properties of the final composite material. researchgate.net

Polymer Matrix Modification: Phenols are fundamental precursors in the synthesis of phenolic resins. nih.govlbl.gov this compound could be incorporated as a comonomer during the polymerization of phenolic resins. The decyl group would act as an internal plasticizer, increasing the flexibility and impact strength of the typically brittle resin. Furthermore, the amine group can act as an internal catalyst or curing agent for other resin systems, such as epoxies. nih.gov When used in a matrix intended for a nanocomposite, the presence of these functional groups throughout the polymer backbone can improve interfacial adhesion with fillers.

Table 2: Potential Roles of this compound in Functional Nanocomposites

Application RoleMechanism of ActionTarget Nanoparticles/PolymersAnticipated Improvement
Surface Modifying AgentCovalent or coordinate bonding of the aminophenol group to the nanoparticle surface; steric stabilization via the decyl chain.Silica, Titania, Alumina, Metal OxidesImproved nanoparticle dispersion; reduced agglomeration; enhanced interfacial adhesion. flinders.edu.au
Functional ComonomerIncorporation into the polymer backbone during polymerization via the reactive phenol group.Phenolic Resins, Epoxy ResinsIncreased matrix toughness and flexibility; improved compatibility with non-polar fillers.
Curing Agent / AdditiveThe amine group acts as a catalyst or reactant in the curing process of thermoset polymers. nih.govEpoxy Resins, PolyurethanesControlled curing kinetics; enhanced cross-link density and thermal stability.

Polymer-Based Microfluidic Devices

Microfluidic devices, often called "lab-on-a-chip" systems, utilize channels with micrometer dimensions to handle minute quantities of fluids. While materials like glass and silicon are used, polymers such as poly(methyl methacrylate) (PMMA) and polydimethylsiloxane (B3030410) (PDMS) are increasingly popular due to their low cost and ease of fabrication. nih.govmdpi.com However, the inherent surface properties of these polymers (e.g., hydrophobicity) are often not ideal for biological or aqueous-based analyses, leading to issues like non-specific protein adsorption or poor channel wetting.

A critical area of development is the surface functionalization of polymer microchannels to tailor their chemical properties. This is achieved by grafting specific molecules onto the channel walls. While there are no direct reports of using this compound for this purpose, its chemical structure makes it a candidate for creating specifically functionalized microfluidic surfaces.

A plausible application involves the "grafting-to" modification of a pre-treated polymer surface, such as oxygen-plasma-activated PMMA or PDMS. Such pre-treatments generate reactive hydroxyl or carboxyl groups on the polymer surface. This compound could then be covalently attached via its amine or phenol group. The result would be a microchannel surface densely coated with long, hydrophobic decyl chains. This modification would transform a hydrophilic or moderately hydrophobic surface into a highly hydrophobic (lipophilic) one.

Such a hydrophobic surface would be highly valuable for microfluidic applications involving:

Organic Synthesis: Performing chemical reactions in organic solvents that would otherwise be incompatible with the native polymer.

Droplet Microfluidics: Generating and manipulating water-in-oil emulsions, where the continuous oil phase requires a hydrophobic channel to flow smoothly.

Selective Analyte Capture: Creating surfaces that preferentially interact with and capture non-polar or lipid-based molecules from a complex sample.

Table 3: Proposed Application of this compound in Microfluidic Device Modification

Polymer SubstrateSurface Activation MethodProposed Grafting StrategyResulting Surface PropertyPotential Microfluidic Application
PMMAOxygen Plasma Treatment or Acid Hydrolysis Covalent attachment of the amine or phenol group to surface -OH or -COOH groups.Highly Hydrophobic/LipophilicWater-in-oil droplet generation; reactions in organic solvents.
PDMSOxygen Plasma TreatmentAttachment to surface silanol (B1196071) (Si-OH) groups.Stable Hydrophobic SurfaceSeparation of lipid-based biomolecules; two-phase flow systems.
Cyclic Olefin Copolymer (COC)UV-initiated graftingPhotografting onto the polymer backbone.Functionalized Hydrophobic SurfaceHigh-resistance coatings for aggressive organic solvents.

Chemosensor Design and Recognition Mechanisms

Principles of Aminomethylphenol-Based Chemosensor Functionality

The functionality of chemosensors derived from the aminomethylphenol scaffold is rooted in the cooperative action of its constituent chemical moieties. The phenol (B47542) group can act as a proton donor and a hydrogen bond donor/acceptor, while the amino group provides a key coordination site for metal ions and a hydrogen bond acceptor. The decyl group, a long hydrophobic chain, can influence the solubility of the sensor molecule and facilitate its incorporation into different media, such as organic phases or polymeric membranes.

At the heart of chemosensor action is the principle of molecular recognition, which relies on the specific and often reversible interaction between the sensor molecule and the analyte. For aminomethylphenol-based sensors, this recognition is typically achieved through a combination of co-ordinate bonds, hydrogen bonding, and electrostatic interactions. The nitrogen and oxygen atoms of the aminomethylphenol core can act as a bidentate ligand, forming stable complexes with a variety of metal ions. The selectivity of the sensor for a particular ion is determined by factors such as the size of the ion, its charge density, and its preferred coordination geometry, which in turn dictate the stability of the resulting complex. The reversible nature of this binding is crucial for the development of reusable sensors that can monitor changes in analyte concentration over time.

The binding of an analyte to a chemosensor must be accompanied by a change in a measurable physical property. researchgate.net Fluorescent and colorimetric signaling mechanisms are among the most widely employed due to their high sensitivity and the relative ease of detection. nih.gov In the context of aminomethylphenol-based sensors, these signaling pathways can be engineered through several mechanisms:

Photoinduced Electron Transfer (PET): The aminomethyl group can act as a PET donor to an attached fluorophore. Upon binding of a metal ion to the amino group, the PET process can be inhibited, leading to an enhancement of the fluorescence signal ("turn-on" sensor).

Intramolecular Charge Transfer (ICT): The electronic properties of the phenol group can be modulated by analyte binding, leading to changes in the ICT character of the molecule. This can result in a shift in the absorption or emission wavelength, causing a visible color change or a ratiometric fluorescent response.

Chelation-Enhanced Fluorescence (CHEF): The formation of a rigid complex upon metal ion binding can restrict intramolecular rotations and vibrations, reducing non-radiative decay pathways and leading to an increase in fluorescence quantum yield.

The choice of signaling mechanism is a critical aspect of sensor design, and the inherent photophysical properties of the aminomethylphenol scaffold can be further tuned by the introduction of additional chromophoric or fluorophoric units.

Reversible Binding and Molecular Recognition

Development of Ion Chemosensors

The ability of the aminomethylphenol core to coordinate with a variety of cations and to participate in hydrogen bonding interactions with anions makes it a promising platform for the development of ion-selective chemosensors.

While specific studies on 2-[(Decylamino)methyl]phenol as a metal ion chemosensor are not extensively documented in the reviewed literature, the broader class of aminomethylphenol and related Schiff base ligands has demonstrated significant utility in the selective detection of a range of metal cations. nih.gov The design of sensors for specific cations often involves the strategic modification of the ligand structure to optimize the binding affinity and selectivity for the target ion. For instance, the coordination preferences of "hard" metal ions like Mg²⁺ and Al(III) differ from those of "soft" ions such as Cu(II) and Cd(II), a principle that can be exploited to achieve selective recognition.

The following table summarizes the detection of various metal ions using chemosensors with functionalities similar to those present in aminomethylphenols, highlighting the potential of this class of compounds.

Target CationSignaling MechanismPotential Interaction with Aminomethylphenol
Mg²⁺ Fluorescence EnhancementCoordination with the N,O-donor sites.
Cu(II) Fluorescence Quenching or Colorimetric ChangeStrong coordination with the aminomethylphenol core, often leading to paramagnetic quenching of fluorescence.
Al(III) Fluorescence Enhancement (CHEF)Formation of a rigid complex, restricting intramolecular motion.
Fe(III) Colorimetric Change or Fluorescence QuenchingFormation of a colored complex or quenching of fluorescence through electron or energy transfer.
Cd(II) Fluorescence EnhancementCoordination with the N,O-donor sites, potentially leading to a CHEF effect.

It is anticipated that a chemosensor based on this compound could be tailored for the selective detection of these and other metal ions through careful optimization of the sensor's molecular structure and the sensing conditions.

The recognition of anions by synthetic receptors is a challenging yet crucial area of sensor development. rsc.org While cation binding is dominated by coordination chemistry, anion recognition relies primarily on hydrogen bonding and electrostatic interactions. nih.gov The phenolic hydroxyl group and the secondary amine proton of this compound can act as hydrogen bond donors, providing potential binding sites for anions such as fluoride, acetate, and phosphate. The development of an effective anion sensor would likely involve the integration of the aminomethylphenol unit into a larger, pre-organized receptor architecture that can provide a well-defined binding cavity for the target anion.

Selective Detection of Metal Cations (e.g., Mg2+, Cu(II), Al(III), Fe(III), Cd(II))

Recognition of Organic Analytes (e.g., Glucose)

The detection of biologically relevant organic molecules is another important application of chemosensor technology. The non-enzymatic detection of glucose, for example, is a major goal in the development of next-generation diabetes monitoring systems. nih.gov While the direct recognition of glucose by a simple molecule like this compound is challenging, this compound could serve as a building block for more complex glucose sensors. For instance, it could be functionalized with a boronic acid group, which is known to bind reversibly with the diol units of glucose. The binding of glucose could then modulate the photophysical properties of the aminomethylphenol core, leading to a detectable signal.

Information Unvailable for "this compound" as a Chemosensor

Despite a comprehensive search of scientific literature and databases, no specific research or data could be found regarding the use of the chemical compound this compound as a pH-responsive chemosensor or in advanced chemosensor architectures, such as those involving vibration-induced emission (VIE).

While information exists on other phenolic compounds and Mannich bases being utilized as chemosensors for various analytes, including pH, this body of research does not extend to this compound. The principles of chemosensor design often involve molecules with specific structural features that lead to measurable changes in their optical or electrochemical properties upon interaction with a target analyte. For pH sensors, this typically involves acidic or basic moieties that can be protonated or deprotonated, leading to a change in color or fluorescence. Advanced mechanisms like VIE are even more structurally specific, relying on molecular geometries that change upon excitation.

The absence of literature on this compound in these contexts suggests that its potential as a chemosensor for pH or through advanced mechanisms like VIE has not been explored or, if explored, has not been published in accessible scientific literature. Commercial suppliers list the compound, confirming its existence, but provide no data on its application in sensing.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline and focuses solely on the chemosensory properties of this compound.

Catalytic Applications and Mechanistic Studies

Role as Ligands in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, often relies on the design of sophisticated ligands that can coordinate to a metal center and influence its catalytic activity, selectivity, and stability.

Metal-Complex Catalysis

Phenolic compounds, including those with aminomethyl substituents like 2-[(decylamino)methyl]phenol, can act as effective ligands in the formation of metal complexes. These complexes have shown catalytic activity in various organic transformations. For instance, zinc(II) hydrazone complexes have been synthesized and their catalytic activity evaluated in coupling reactions. mdpi.com The synthesis of such complexes often involves the reaction of a metal salt with a Schiff base ligand, which can be derived from phenolic compounds. ajrconline.orgnih.gov The resulting metal complexes can exhibit high catalytic activity. For example, certain zinc complexes have demonstrated high yields in the synthesis of propargylamine. mdpi.com The catalytic efficiency of these metal complexes is influenced by the structure of the ligand and the nature of the metal center. Studies have shown that the electronic and steric properties of the ligands play a crucial role in the polymerization of cyclic esters catalyzed by magnesium complexes. rsc.org

Enantioselective Catalysis

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral product, is a critical area in modern chemistry, particularly for the pharmaceutical industry. While specific studies on the use of this compound in enantioselective catalysis are not prevalent in the searched literature, the broader class of phenolic compounds is relevant. The principles of enantioselective catalysis often involve the use of chiral ligands that create a chiral environment around the metal catalyst. This chiral environment directs the stereochemical outcome of the reaction.

Heterogeneous Catalysis Involving Phenolic Derivatives

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. Phenolic derivatives play a role in this area, both as immobilized ligands and as part of the catalyst support structure.

Catalyst Support Design and Immobilization

The immobilization of homogeneous catalysts onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. Phenolic groups are useful for the immobilization of metal complexes onto various supports.

Several methods exist for the immobilization of phenol-containing compounds on solid substrates. researchgate.net One approach involves the Mannich-type condensation reaction to introduce chemical functional groups that can be used for surface attachment while preserving the phenol (B47542) functionality. researchgate.net Another method utilizes the reaction of 1,2,4-triazoline-3,5-dione (TAD) with phenolic compounds at the position alpha to the hydroxyl group, which also keeps the phenol group intact. researchgate.net The choice of immobilization chemistry and the support matrix can significantly impact the performance of the resulting heterogeneous catalyst. thermofisher.com For instance, the use of porous polymers as supports for immobilized cobalt-salen complexes has been shown to create effective catalysts for the oxidation of substituted phenols. rsc.org

Support MaterialImmobilized Species/LigandApplicationReference
Porous PolymersCo(II) complexesOxidation of substituted phenols rsc.org
Silica (B1680970) GelAluminium phenolate (B1203915)Alkylation of phenols whiterose.ac.uk
ZirconiaIridium (Ir) and Nickel (Ni)Hydrodeoxygenation of phenolic compounds
Niobia (Nb2O5)Iridium (Ir) nanoparticlesHydrodeoxygenation of lignin-derived phenols acs.org
Ceria-ZirconiaRuthenium (Ru)Wet air oxidation of nitrogen and oxygen-containing compounds
CarbonPalladium (Pd)Hydrodeoxygenation of vanillin (B372448)

Catalytic Oxidation and Alkylation Reactions (e.g., Phenol Degradation, Phenol Methylation)

Phenolic compounds are both substrates and catalysts in important industrial reactions such as oxidation and alkylation.

Catalytic Oxidation: The oxidation of phenols is crucial for wastewater treatment and the synthesis of valuable chemicals. researchgate.net Heterogeneous catalysts, particularly those based on metal oxides and supported metals, are extensively studied for this purpose. For example, ceria-zirconia based catalysts have shown high activity in the liquid-phase oxidation of phenolic compounds due to their ability to provide active oxygen species. Immobilized cobalt-salen complexes on porous polymers have also been effective in oxidizing substituted phenols, with supercritical carbon dioxide being an advantageous reaction medium. rsc.orgrsc.org The oxidation of 2,6-di-tert-butylphenol, for instance, yields important products like 2,6-di-tert-butyl-1,4-benzoquinone and 3,5,3′,5′-tetra-tert-butyl-4,4′-diphenoquinone. rsc.orgrsc.org

Catalytic Alkylation: The alkylation of phenols produces a variety of commercially important chemicals, including alkylphenols used in the production of antioxidants and surfactants. whiterose.ac.ukiitm.ac.in Solid acid catalysts, such as zeolites and silica-supported aluminum phenolates, are employed to promote these reactions. whiterose.ac.ukiitm.ac.in The reaction of phenol with methanol (B129727) over a magnesium oxide catalyst, for example, can yield ortho-cresol and 2,6-xylenol, which are precursors for high-performance polymers. google.com The selectivity of phenol alkylation (O-alkylation versus C-alkylation, and ortho- versus para-C-alkylation) is a key challenge and can be influenced by the catalyst type and reaction conditions. google.comunive.it

Reaction TypeCatalystSubstrate(s)Product(s)Reference
OxidationImmobilized [Co(salen)]2,6-di-tert-butylphenol2,6-di-tert-butyl-1,4-benzoquinone, 3,5,3′,5′-tetra-tert-butyl-4,4′-diphenoquinone rsc.orgrsc.org
OxidationRu/CeO2-ZrO2PhenolComplete decomposition
AlkylationSilica-supported aluminium phenolatePhenol, isobutene2,4-ditert-butylphenol, 2,6-ditert-butylphenol whiterose.ac.uk
AlkylationMagnesium oxidePhenol, methanolo-cresol, 2,6-xylenol google.com
AlkylationH-beta zeolitePhenol, 1-octenePhenyl octyl ether, octyl phenol iitm.ac.in

Biocatalytic Transformations of Phenols

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. longdom.orgresearchgate.net Enzymes can catalyze a wide range of reactions, including hydrolysis, oxidation-reduction, and isomerization. longdom.org

In the context of phenolic compounds, enzymes like horseradish peroxidase (HRP) have been used for the degradation of phenols in wastewater. mdpi.comdavidpublisher.com HRP, in the presence of hydrogen peroxide, catalyzes the oxidation of phenols to phenoxy radicals, which then polymerize into insoluble forms that can be removed from the water. mdpi.com Immobilization of enzymes like HRP on supports such as graphene oxide/Fe₃O₄ nanoparticles can enhance their stability and reusability, leading to efficient phenol removal. mdpi.comnih.gov

Furthermore, enzymes from natural product biosynthetic pathways are being explored for more complex transformations. For example, certain enzymes can catalyze the site- and enantioselective oxidative dearomatization of phenols to produce valuable chiral ortho-quinol products. nih.gov This highlights the potential of biocatalysis to achieve selective transformations that are challenging with traditional chemical methods. Fungal biocatalysis has also been investigated for the stereoselective oxidation of phenolic compounds like 2-phenylethanol (B73330) to produce valuable derivatives. mdpi.com

Enzyme-Mediated Oxidative Dearomatization

Enzyme-mediated oxidative dearomatization is a powerful strategy in organic synthesis for converting planar aromatic compounds into three-dimensional structures, which are valuable intermediates for natural product synthesis and drug discovery. This process typically involves the use of oxidative enzymes, such as laccases, peroxidases, or flavin-dependent monooxygenases, to catalyze the oxidation of phenolic substrates. nih.gov

The general mechanism for the oxidative dearomatization of a phenol involves the initial formation of a phenoxy radical through a one-electron oxidation catalyzed by the enzyme. This highly reactive intermediate can then undergo several transformations, including intramolecular or intermolecular C-C or C-O bond formation, leading to dearomatized products like quinones or other complex cyclic structures. nih.gov The regioselectivity and stereoselectivity of these reactions are often controlled by the enzyme's active site.

While a variety of substituted phenols have been successfully employed as substrates in enzyme-mediated oxidative dearomatization reactions, specific studies detailing the use of This compound in this context are not found in the current body of scientific literature. The presence of the decylamino-methyl substituent at the ortho position of the phenol could theoretically influence its interaction with an enzyme's active site and the subsequent reactivity of the corresponding phenoxy radical. However, without experimental data, any discussion on its efficacy or the specific products that might be formed remains speculative.

Biocatalyst Engineering for Enhanced Selectivity

Biocatalyst engineering is a field focused on modifying enzymes to improve their properties for specific applications, including enhancing their activity, stability, and selectivity. For reactions involving phenolic compounds, engineering efforts often target the enzyme's active site to control the regioselectivity and stereoselectivity of the transformation. chemistryviews.org

Methods such as directed evolution and site-directed mutagenesis are commonly employed to create enzyme variants with desired characteristics. For instance, in the context of oxidative dearomatization, engineering a laccase or peroxidase could lead to variants that favor the formation of a specific isomer of a dearomatized product from a given phenolic substrate. This is achieved by altering the amino acid residues within the active site, thereby modifying the substrate binding pocket and the environment where the catalytic reaction occurs.

Although biocatalyst engineering has been successfully applied to enhance the selectivity of enzymes for various phenolic substrates, there are no published studies specifically focused on engineering a biocatalyst for reactions involving This compound . The development of such a specialized biocatalyst would first require the identification of a native enzyme that exhibits at least some level of activity towards this substrate. Subsequently, rounds of protein engineering could be applied to optimize its performance. The lack of initial research on the interaction of this compound with wild-type enzymes means that the foundation for such engineering studies has not yet been established.

Theoretical and Computational Investigations

Quantum Chemical Characterization

Comprehensive quantum chemical characterizations for 2-[(Decylamino)methyl]phenol, including detailed electronic structure analysis and spectroscopic predictions, are not found in published research. Studies on analogous compounds suggest that such investigations would be valuable.

Specific analyses of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential maps for this compound have not been reported. For similar molecules, these calculations are instrumental in understanding their reactivity and potential for forming metal complexes.

While experimental spectroscopic data for related compounds are used for structural confirmation, predictive computational studies correlating theoretical spectra (IR, UV-Vis, NMR) with experimental results for this compound are not available. For other substituted phenols, Fourier-transform infrared (FTIR) spectroscopy has been used to identify key functional groups and confirm intramolecular hydrogen bonding.

Electronic Structure Analysis (e.g., HOMO-LUMO, Electrostatic Potential Map)

Molecular Dynamics and Conformational Analysis

Specific molecular dynamics simulations and detailed conformational analyses for this compound are absent from the literature.

The potential for tautomerism in Mannich bases is a known area of study, but specific research into the tautomeric equilibrium of this compound in different phases has not been conducted.

The presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the aminomethyl group is a defining characteristic of this class of compounds. frontiersin.org This interaction is crucial for stabilizing the molecule's conformation. In related structures, this hydrogen bond has been shown to influence the acidity of the phenol (B47542) and the basicity of the amine.

Tautomerism in Solution and Solid State

Reaction Mechanism Elucidation

There are no available computational studies elucidating the specific reaction mechanisms involving this compound. The compound is formed via the Mannich reaction, a three-component condensation of a phenol, formaldehyde (B43269), and a primary amine. researchgate.net

Computational Studies of Condensation Reactions

The synthesis of this compound occurs via a Mannich reaction, a three-component condensation involving phenol, formaldehyde, and a primary amine, in this case, decylamine (B41302). organic-chemistry.orgnih.gov Computational studies, typically employing Density Functional Theory (DFT), are crucial for elucidating the mechanism of such reactions.

The Mannich reaction mechanism involves two key stages:

Formation of an electrophilic iminium ion from the reaction of decylamine and formaldehyde.

Electrophilic aromatic substitution of the electron-rich phenol ring by the iminium ion, predominantly at the ortho position due to the directing effect of the hydroxyl group.

While specific DFT studies for the this compound synthesis are not widely published, extensive research on analogous systems provides a clear theoretical framework. For instance, studies on the condensation of other phenols and amines to form related products have been thoroughly investigated. dntb.gov.uaajrconline.orgbohrium.com Research on the Mannich reaction of phenols with various primary and secondary amines has identified the formation of different products depending on the molar ratios of the reactants, with 2-alkylaminomethylphenols being a primary product type. core.ac.uk

Computational analyses of related Schiff base formations via condensation reactions confirm that the molecules predominantly exist in stable conformations, often stabilized by intramolecular hydrogen bonds. nih.gov Studies focusing on the reaction of vanillin (B372448) (a phenol derivative) with dimethylamine (B145610) and formaldehyde have used LC-MS to analyze the influence of pH on the Mannich reaction, finding that a pH of 7 is optimal for suppressing unwanted side reactions. diva-portal.org Theoretical calculations for similar alkylaminophenol compounds using DFT methods like B3LYP with a 6-311++G(d,p) basis set are used to optimize molecular geometries and predict reaction energetics, providing insight into the stability of the final products. jcsp.org.pkresearchgate.net

Catalytic Reaction Pathways

The Mannich reaction can proceed without a catalyst, but it is often accelerated by acid or base catalysis, which facilitates the formation of the key iminium ion intermediate. organic-chemistry.org The catalytic pathway in an acidic medium involves the protonation of the formaldehyde carbonyl group, making it more susceptible to nucleophilic attack by the amine. In a basic medium, the amine's nucleophilicity is enhanced.

Phenol itself can act as a catalyst in condensation reactions. Studies have shown that phenol (20 mol%) can efficiently catalyze the condensation of 1,2-diamines with α-diketones at room temperature to produce quinoxaline (B1680401) derivatives in high yields. sapub.org This suggests that the phenolic substrate in the synthesis of this compound could play a dual role as both reactant and catalyst.

Investigations into catalytic pathways for phenol transformations, while not specific to this Mannich reaction, provide context for the reactivity of the phenol ring. For example, the catalytic synthesis of phenols from aryl halides using nitrous oxide as an oxygen source has been demonstrated with nickel-based catalysts, highlighting novel C-O bond-forming strategies. nih.gov Other studies focus on the catalytic hydrogenation of phenols over supported metal catalysts like Ru/C, which proceeds via hydrogenation of the benzene (B151609) ring. ajrconline.org While these pathways are for different transformations, they underscore the rich catalytic chemistry of phenols, which is foundational to understanding and optimizing the synthesis of its derivatives like this compound.

Prediction of Advanced Properties (e.g., Non-Linear Optical Properties)

Computational chemistry is a powerful tool for predicting the advanced properties of novel materials, including their non-linear optical (NLO) characteristics. NLO materials are vital for applications in optoelectronics, laser technology, and signal processing. jcsp.org.pkresearchgate.net The NLO response in organic molecules often arises from delocalized π-electrons and intramolecular charge transfer between electron-donating and electron-accepting groups. researchgate.net

Alkylaminophenols, such as this compound, possess the structural features conducive to NLO properties: an electron-donating hydroxyl group and an amino group attached to a π-conjugated phenyl ring. Theoretical studies on similar alkylaminophenol compounds have been conducted to predict their NLO behavior. jcsp.org.pkresearchgate.netresearchgate.net These investigations typically use quantum chemical methods like Hartree-Fock (HF) and Density Functional Theory (DFT) with various basis sets (e.g., 6-311++G(d,p)) to calculate key NLO parameters. jcsp.org.pkresearchgate.net

The primary parameters of interest are:

Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity, such as second-harmonic generation.

Computational studies on a series of alkylaminophenol derivatives have compared their predicted NLO properties to a standard reference compound, p-nitroaniline (p-NA). jcsp.org.pkresearchgate.net The findings indicate that these compounds exhibit significantly higher linear polarizability and hyperpolarizability values than p-NA. For example, one study found that the calculated first-order hyperpolarizability (β) values for the investigated alkylaminophenols were approximately twice that of p-NA. jcsp.org.pk

The table below presents representative theoretical NLO data for related alkylaminophenol compounds, calculated using the DFT/B3LYP method. Such data provides a strong indication of the potential NLO properties of this compound.

Table 1: Predicted Non-Linear Optical (NLO) Properties of Representative Alkylaminophenol Compounds

Compound/MethodDipole Moment (μ) [D]Polarizability (α) [a.u.]First Hyperpolarizability (β) [a.u.]
Alkylaminophenol (H)3.32227.321485.65
Alkylaminophenol (MeO)4.45240.661341.19
Alkylaminophenol (Cl)4.95234.331604.42
p-Nitroaniline (p-NA)8.1191.01794.67
Data sourced from a computational study on substituted alkylaminophenols for comparative purposes. jcsp.org.pk

These theoretical investigations suggest that this compound, as part of the broader class of alkylaminophenols, is a promising candidate for applications requiring materials with significant non-linear optical responses. The combination of an extended alkyl chain (decyl group), an amino linkage, and a phenolic ring provides a molecular architecture that warrants further experimental and theoretical exploration.

In Vitro Biological Mechanisms and Molecular Interactions

Interactions with Molecular Targets (e.g., Enzymes, Receptors)

The interaction of phenolic compounds with biological macromolecules such as enzymes and receptors is a key area of research. While direct studies on 2-[(Decylamino)methyl]phenol are not extensively documented in publicly available literature, the behavior of similar phenolic derivatives provides a framework for understanding its potential molecular interactions.

Modulation of Target Activity via Binding and Conformational Changes

Phenolic compounds are known to interact with various enzymes, often leading to their inhibition. This inhibition can result from the covalent attachment of the phenolic compound to reactive nucleophilic sites on the enzyme, such as free amino and thiol groups, as well as tryptophan residues. nih.gov This binding can alter the enzyme's conformation and, consequently, its activity. For instance, studies on simple phenolic compounds have demonstrated that their interaction with enzymes like alpha-amylase, trypsin, and lysozyme (B549824) adversely affects their enzymatic activity. nih.gov The degree of inhibition is dependent on the reactivity of the specific phenolic substance and the substrate involved. nih.gov

Furthermore, the binding of phenol (B47542) derivatives to proteins like human serum albumin is primarily driven by hydrophobic interactions. nih.gov The structural features of the phenol derivative, such as the nature of its substituents, play a crucial role in the strength of this binding. nih.gov For example, in the case of bisphenol A (BPA) and its derivatives, the presence and nature of substituents on the core structure are critical for high-affinity binding to receptors like the human estrogen-related receptor-γ (ERR-γ). nih.gov The removal or alteration of these groups can significantly reduce or abolish binding activity. nih.gov It is plausible that the decylamino group in this compound contributes significantly to its hydrophobic character and, therefore, its potential to bind to protein targets.

Antioxidant Activity and Radical Scavenging Mechanisms (in vitro)

Phenolic compounds are well-recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.

Metal Chelation in Biological Contexts (in vitro)

One of the mechanisms contributing to the antioxidant activity of phenolic compounds is their ability to chelate metal ions, particularly transition metals like iron (Fe²⁺) and copper (Cu²⁺). mdpi.comresearchgate.net These metal ions can catalyze the formation of highly reactive oxygen species (ROS) through reactions like the Fenton reaction. researchgate.net By binding to these metal ions, chelating agents can prevent them from participating in these harmful oxidative reactions, thus acting as secondary antioxidants. mdpi.com The chelating ability of a compound is often assessed using in vitro assays, such as the ferrozine (B1204870) assay, which measures the chelation of ferrous ions. mdpi.com While specific data on the metal chelating activity of this compound is not available, phenolic compounds, in general, are considered good metal chelators. researchgate.net This chelating potential is influenced by the structure of the phenolic compound, including the number and arrangement of hydroxyl groups. researchgate.net

Free Radical Scavenging Pathways (in vitro)

The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. scirp.orgmdpi.com This process can occur through several pathways, including:

Hydrogen Atom Transfer (HAT): The direct transfer of a hydrogen atom from the antioxidant (ArOH) to a free radical (R•). scirp.org

Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the free radical, forming a radical cation (ArOH•⁺), which then releases a proton. scirp.org

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton to become a phenoxide anion (ArO⁻), which then donates an electron to the free radical. scirp.orgnih.gov

The efficiency of a phenolic compound as a radical scavenger is determined by thermodynamic parameters such as the O-H bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA). scirp.org The presence of electron-donating groups on the phenolic ring can lower the O-H BDE and IP, thereby enhancing the antioxidant activity. scirp.org The decylamino group in this compound is an electron-donating group, which suggests it could possess significant radical scavenging capabilities. The antioxidant activity of phenolic compounds can be evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comnih.gov

Antimicrobial Mechanisms of Action (in vitro)

Phenolic compounds and their derivatives have been shown to exhibit antimicrobial activity against a range of microorganisms.

Inhibition of Bacterial Growth (e.g., Escherichia coli, Bacillus megaterium)

The antimicrobial action of phenolic compounds is multifaceted and can involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis. nih.govmdpi.com Studies on aminomethyl phenols have indicated their potential to inhibit the growth of bacteria such as Escherichia coli. For instance, derivatives of aminomethyl phenols have demonstrated a notable reduction in the viability of E. coli at certain concentrations.

Antifungal Effects (in vitro)

Phenolic Mannich bases are recognized for a wide spectrum of biological activities, including significant antifungal properties. ipinnovative.comekb.eg Studies on various derivatives have demonstrated their efficacy against a range of fungal pathogens, including those relevant to human health and agriculture. researchgate.netmdpi.com The structural features of these compounds, namely the phenolic hydroxyl group and the aminoalkyl chain, are considered crucial for their biological action. ipinnovative.com

The mechanisms underlying the antifungal effects of phenolic Mannich bases are believed to involve several modes of action. A primary mechanism is the disruption of the fungal cell membrane's integrity, leading to increased permeability and leakage of essential cellular components. submitjurnal.id Other proposed mechanisms include the inhibition of enzymes critical for cell wall synthesis and the prevention of fungal biofilm formation. submitjurnal.id The lipophilicity conferred by the alkyl chain, such as the decyl group in this compound, can enhance the compound's ability to penetrate the lipid-rich fungal cell membranes. ekb.eg The antifungal potential of various Mannich bases has been demonstrated against pathogenic species like Candida albicans and Aspergillus niger. ekb.egmdpi.com

Table 1: General Antifungal Activity Profile of Phenolic Mannich Bases This table is illustrative of the compound class and not specific to this compound.

Fungal Species Typical Mechanism of Action Reference
Candida albicans Cell membrane disruption, Inhibition of biofilm formation mdpi.comsubmitjurnal.id
Aspergillus niger Inhibition of cell wall synthesis, Membrane permeabilization ekb.egsubmitjurnal.id
Phytopathogenic Fungi Disruption of mycelial growth researchgate.net
Dermatophytes Not specified researchgate.net

Anticancer Molecular Interactions (In Vitro Models)

The anticancer potential of phenolic Mannich bases is a significant area of research. ipinnovative.comnih.gov Derivatives have shown cytotoxic effects against a variety of human cancer cell lines, often with greater potency than their parent phenol compounds. jyoungpharm.orgnih.gov

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein involved in cancer progression. researchgate.netmdpi.com For phenolic Mannich bases and related structures, docking studies are employed to understand their potential mechanisms of action by identifying interactions with key anticancer drug targets like kinases, topoisomerases, or apoptosis-regulating proteins. nih.govresearchgate.netnih.gov

While no specific molecular docking studies for this compound are available, research on analogous compounds suggests that the phenolic hydroxyl and the amine nitrogen can form crucial hydrogen bonds within the active sites of target proteins. nih.govnih.gov The lipophilic decyl chain would likely engage in hydrophobic interactions, potentially enhancing binding affinity. Targets for related compounds have included enzymes crucial for cell proliferation and survival. researchgate.net

In vitro studies using various cancer cell lines are fundamental to evaluating the cytotoxic potential of new compounds. The A549 cell line, derived from human lung adenocarcinoma, is a standard model for such assessments. mdpi.comnih.gov Research on other aminophenol derivatives has demonstrated cytotoxic and anti-proliferative effects on A549 cells. For instance, 3,5-dimethylaminophenol was shown to induce dose-dependent cytotoxicity and apoptosis in A549 cells, while exhibiting lower toxicity towards normal human lung fibroblasts. nih.gov The mechanisms often involve the induction of oxidative stress, DNA damage, and the activation of apoptotic pathways, characterized by changes in the expression of proteins like p53 and Bcl-2. nih.govmdpi.com Although direct data for this compound is absent, the established activity of related phenolic and aminophenol compounds suggests that it could potentially exert similar effects. ipinnovative.comresearchgate.net

Table 2: Reported In Vitro Effects of Related Phenolic Compounds on Cancer Cells This table provides context from related compound classes and is not specific to this compound.

Compound Class Cancer Cell Line Observed Effect Potential Mechanism Reference
Phenolic Mannich Base HeLa, MCF-7 Cytotoxicity, Apoptosis Induction DNA Interaction, Caspase Activation nih.gov
Aminophenol Derivative A549 (Lung) Cytotoxicity, Apoptosis Induction Oxidative Stress, p53 Upregulation nih.gov
Schiff Base of Phenol HepG2, MCF-7, HCT116 Potent Inhibition Not specified researchgate.net
Plant Polyphenol A549 (Lung) Inhibition of Proliferation Cell Cycle Arrest, Apoptosis mdpi.com

Q & A

(Basic) What are the recommended synthetic routes for 2-[(Decylamino)methyl]phenol, and what experimental precautions are critical?

The synthesis of this compound derivatives typically involves reductive amination or Schiff base formation, followed by alkylation. Key precautions include:

  • Hazard analysis : Conduct a pre-experiment risk assessment for reagents like cesium carbonate and volatile solvents (e.g., DMF), evaluating gas evolution and toxicity risks .
  • Containment : Use fume hoods with appropriate exhaust ventilation to mitigate inhalation risks and avoid dust formation .
  • Purification : Employ column chromatography or recrystallization to isolate the product, ensuring solvent removal under reduced pressure to prevent decomposition .

(Basic) How is X-ray crystallography applied to determine the structural configuration of this compound derivatives?

Single-crystal X-ray diffraction is the gold standard:

  • Data collection : Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K. Absorption correction (e.g., SADABS) is critical for accurate intensity measurements .
  • Refinement : Employ SHELXL97 for structure solution, refining anisotropic displacement parameters and constraining H-atoms. Achieve R-factors < 0.05 for high reliability .
  • Validation : Check for molecular disorder (common in flexible alkyl chains) and hydrogen-bonding networks (e.g., O–H⋯N interactions) using PLATON .

(Advanced) How can discrepancies between computational and experimental data on hydrogen-bonding interactions be resolved?

Contradictions often arise from dynamic solvation effects or incomplete basis sets in DFT calculations. Mitigation strategies include:

  • Solvent modeling : Explicitly include solvent molecules (e.g., water or methanol) in molecular dynamics simulations to account for polarity effects .
  • Benchmarking : Compare multiple computational methods (e.g., B3LYP vs. M06-2X) against experimental IR/NMR data to identify the most accurate functional for phenolic systems .
  • Crystallographic validation : Cross-reference computed hydrogen-bond distances with X-ray-derived metrics (e.g., O⋯N distances of 2.6–2.8 Å) .

(Advanced) What mechanistic insights exist for zinc complexes involving this compound in catalytic systems?

Zinc(II) derivatives exhibit biomimetic catalytic behavior:

  • Active site modeling : The phenolic oxygen and decylamino nitrogen act as ligands, forming distorted tetrahedral geometries that mimic metalloenzyme active sites .
  • Catalytic activity : Studies show hydrolytic cleavage of phosphate esters (e.g., BNPP) with rate enhancements up to 10<sup>4</sup>-fold, attributed to Lewis acid activation and nucleophilic hydroxide generation .
  • Spectroscopic tracking : Use UV-vis and EPR to monitor intermediate species during catalysis, correlating ligand flexibility with reactivity .

(Basic) What safety and environmental protocols are essential for handling this compound?

  • Spill management : Absorb leaks with diatomite or universal binders; decontaminate surfaces with ethanol .
  • Waste disposal : Collect contaminated materials in sealed containers for incineration, avoiding drainage systems .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

(Advanced) How can NMR spectroscopy elucidate conformational dynamics in this compound solutions?

  • Variable-temperature NMR : Perform experiments from 25°C to −40°C to slow rotational isomerism of the decyl chain, resolving split signals for axial/equatorial conformers .
  • NOESY : Identify through-space interactions between the phenol proton and alkyl chain protons, mapping spatial proximity in different conformers .
  • Solvent effects : Compare DMSO-d6 (hydrogen-bond accepting) vs. CDCl3 to assess solvent-driven conformational preferences .

(Advanced) What role does this compound play in the biological activity of telavancin?

As a structural component of telavancin, the decylamino group enhances:

  • Membrane anchoring : The hydrophobic chain inserts into bacterial lipid bilayers, improving binding to peptidoglycan precursors .
  • Synergistic activity : Combines vancomycin’s D-Ala-D-Ala binding with membrane disruption, reducing MIC values against MRSA by 8–16-fold .
  • Pharmacokinetics : The decyl chain prolongs half-life via serum protein binding, validated by <sup>1</sup>H-NMR binding assays with HSA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.